(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Catalog No.
S1906371
CAS No.
91410-68-3
M.F
C16H20N2O2S
M. Wt
304.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

CAS Number

91410-68-3

Product Name

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

IUPAC Name

(1R)-1-phenyl-N-[[(1R)-1-phenylethyl]sulfamoyl]ethanamine

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m1/s1

InChI Key

ZUMVQOILJDLACR-ZIAGYGMSSA-N

SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NS(=O)(=O)N[C@H](C)C2=CC=CC=C2

Here's what we can glean from scientific databases:

  • Availability: Several chemical suppliers offer (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide, suggesting its use in research settings [, , ].
  • Spectral Data: The National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database for Organic Compounds provides access to NMR spectral data for the compound []. This data can be useful for characterization and identification purposes.

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide is a chiral compound characterized by its unique molecular structure, which includes two alpha-methylbenzyl groups attached to a sulfamide functional group. The compound has the molecular formula C₁₆H₂₀N₂O₂S and a molecular weight of approximately 304.41 g/mol . It is notable for its stereochemistry, with the (R,R) configuration indicating that both chiral centers are in the R configuration.

The compound is often utilized in biochemical research, particularly in the field of proteomics, due to its ability to interact with various biological molecules .

Typical of sulfamides. These may include:

  • Nucleophilic substitution reactions: The sulfur atom in the sulfamide group can be attacked by nucleophiles, leading to the formation of new compounds.
  • Acid-base reactions: The nitrogen atoms in the sulfamide can act as bases, allowing for protonation and deprotonation reactions.
  • Hydrolysis: Under certain conditions, the compound may undergo hydrolysis, breaking down into its constituent parts.

These reactions highlight the compound's potential reactivity and versatility in synthetic organic chemistry.

Several synthesis methods have been reported for (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide:

  • Direct coupling of sulfamide with alpha-methylbenzylamine: This method typically involves reacting sulfamic acid derivatives with alpha-methylbenzylamine under controlled conditions to yield the desired bis(sulfamide).
  • Chiral resolution techniques: Enantiomerically pure forms can be obtained through chiral resolution methods or asymmetric synthesis techniques, which leverage catalysts or reagents that favor one stereoisomer over another.
  • Multi-step synthesis: This approach may involve intermediate compounds that are further reacted to form (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide, allowing for fine-tuning of the final product's stereochemistry and purity.

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide finds applications primarily in:

  • Biochemical research: Used as a biochemical tool for studying enzyme interactions and protein functions.
  • Pharmaceutical development: Potential precursor or lead compound for developing new drugs targeting specific biological pathways.
  • Chemical synthesis: Acts as a building block in organic synthesis due to its reactive sulfamide group.

Interaction studies involving (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide often focus on its binding affinity and specificity towards various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to measure binding interactions quantitatively.

Several compounds share structural similarities with (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamideC₁₆H₂₀N₂O₂SEnantiomeric form with different biological activity
N,N'-Bis(phenethyl)sulfamideC₁₆H₁₈N₂O₂SContains phenethyl groups instead of methylbenzyl, altering reactivity
N,N'-DiethylsulfamideC₈H₁₈N₂O₂SSimpler structure without aromaticity, differing solubility and reactivity

The uniqueness of (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide lies in its specific stereochemistry and the presence of two bulky alpha-methylbenzyl groups, which significantly influence its biological interactions and chemical reactivity compared to similar sulfamides.

XLogP3

2.8

Wikipedia

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Dates

Modify: 2023-08-16

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